Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin

Übersicht

Beschreibung

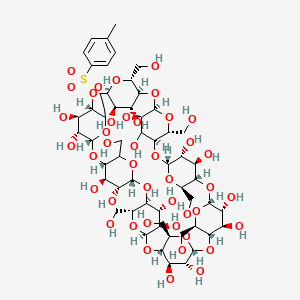

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds The gamma-cyclodextrin variant consists of eight glucose units, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-O position using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, solvent selection, and efficient purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the cyclodextrin scaffold.

Esterification and Etherification: The hydroxyl groups on the cyclodextrin can undergo esterification or etherification, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Acid and Base Catalysts: Sulfuric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-cyclodextrin derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups .

Wissenschaftliche Forschungsanwendungen

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of novel cyclodextrin derivatives with tailored properties for catalysis, molecular recognition, and drug delivery.

Biology: Employed in the study of enzyme-substrate interactions, protein folding, and stabilization of biomolecules.

Medicine: Investigated for its potential in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Wirkmechanismus

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic compounds, enhancing their solubility and stability. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, facilitating selective binding and release. These properties make it a versatile tool in various applications, including drug delivery and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin

- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Uniqueness

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is unique due to its larger cavity size compared to alpha and beta variants. This allows it to accommodate larger guest molecules, making it suitable for applications requiring the encapsulation of bulky compounds. Additionally, the gamma-cyclodextrin variant exhibits different solubility and stability profiles, which can be advantageous in specific applications .

Biologische Aktivität

Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin (Ts-γ-CD) is a chemically modified derivative of γ-cyclodextrin, known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including drug delivery, biochemistry, and supramolecular chemistry. This article explores the biological activity of Ts-γ-CD, synthesizing research findings, case studies, and relevant data.

Molecular Structure and Characteristics:

- Molecular Formula: CHOS

- Molecular Weight: 1451.311 g/mol

- Density: 1.6 ± 0.1 g/cm³

- LogP: -6.95 (indicating high hydrophilicity)

Ts-γ-CD is synthesized through the tosylation of γ-cyclodextrin using p-toluenesulfonyl chloride (TsCl), typically in a pyridine solvent. This modification enhances the solubility and binding properties of γ-cyclodextrin, making it a versatile reagent in biological applications .

Biological Activity

1. Host-Guest Chemistry:

Ts-γ-CD exhibits significant host-guest chemistry, where it can encapsulate various lipophilic molecules within its hydrophobic cavity. This property is crucial for enhancing the solubility and stability of poorly soluble drugs. For instance, studies have shown that Ts-γ-CD can effectively form inclusion complexes with curcumin (CUR), a hydrophobic natural compound, demonstrating a formation constant of approximately 8.98 mM .

2. Cytotoxicity Studies:

The cytotoxic effects of Ts-γ-CD have been investigated using human dermal fibroblast cells (HDF). In vitro assays revealed that Ts-γ-CD exhibited low toxicity across various concentrations, indicating its potential as a safe drug carrier in biomedical applications . The MTT assay results confirmed no significant cytotoxicity at concentrations up to 500 µM, supporting its use in drug formulation without adverse effects on normal cells .

3. Antimicrobial Properties:

Recent studies have explored the antimicrobial activity of Ts-γ-CD against various pathogens. The compound has shown inhibitory effects on bacterial growth, making it a candidate for developing antimicrobial agents or preservatives in pharmaceutical formulations . The mechanism is believed to involve the disruption of bacterial cell membranes through inclusion interactions.

Case Studies

Case Study 1: Drug Delivery Systems

A study by Brown et al. demonstrated the use of Ts-γ-CD in formulating a novel drug delivery system for anti-HCV agents. The inclusion complex formed with the active pharmaceutical ingredient significantly improved solubility and bioavailability compared to the free drug .

Case Study 2: Cancer Therapeutics

In another investigation, Ts-γ-CD was evaluated for its ability to enhance the delivery of chemotherapeutic agents to cancer cells. The results indicated that encapsulation within Ts-γ-CD improved the therapeutic efficacy while reducing systemic toxicity, highlighting its potential in targeted cancer therapies .

Synthesis Methods

The synthesis of Ts-γ-CD typically involves:

- Reaction Setup: γ-Cyclodextrin is reacted with p-toluenesulfonyl chloride in anhydrous pyridine.

- Purification: The product is purified using recrystallization techniques or chromatography methods to achieve high purity.

- Yield Optimization: Various studies report yields ranging from 25% to 67%, depending on reaction conditions such as temperature and solvent choice .

Eigenschaften

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTZIMMHXKJUSO-CEUKPONPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97227-33-3 | |

| Record name | 6-O-Tosyl-γ-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97227-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.